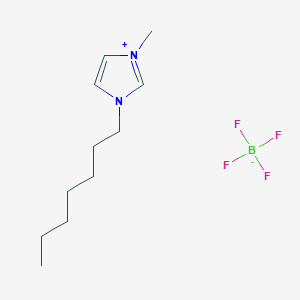
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is a complex organometallic compound that combines the properties of cyclopentadiene derivatives and iron
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile in the presence of iron carbonyl to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further reactions to introduce the iron and methyl cyclopentanecarboxylate moieties . This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions can result in a variety of iron-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Wirkmechanismus
The mechanism by which cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can form stable complexes with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the methyl cyclopentanecarboxylate moiety.
Ferrocene: Contains a similar iron-cyclopentadienyl structure but with different substituents.
Cyclopentadienyliron tricarbonyl: Another related compound with different carbonyl ligands.
Uniqueness
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is unique due to its combination of cyclopentadiene, iron, and methyl cyclopentanecarboxylate moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and pharmaceuticals .
Eigenschaften
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2.C6H5O2.Fe/c1-9-7(8)6-4-2-3-5-6;7-6(8)5-3-1-2-4-5;/h2-5H,1H3;1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZHEGWIZKZNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FeO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
